

# Chemical Properties of 4-Chloro-2-methoxyquinolin-3-amine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chloro-2-methoxyquinolin-3-amine

Cat. No.: B11895961

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## Executive Summary

**4-Chloro-2-methoxyquinolin-3-amine** (CAS: 1414786-22-3) represents a highly versatile, multi-functionalized quinoline scaffold. Unlike the classic 4-aminoquinoline antimalarials (e.g., Chloroquine) where the amine is at position 4, this molecule features an electrophilic chlorine at position 4 and a nucleophilic amine at position 3. This "push-pull" electronic arrangement, combined with the labile 2-methoxy group, makes it a privileged intermediate for the synthesis of tricyclic heterocycles (e.g., imidazo[4,5-c]quinolines) and kinase inhibitors targeting the PI3K/mTOR pathway.

This guide details the physicochemical profile, synthetic routes, and orthogonal reactivity of this scaffold, providing researchers with the mechanistic insights necessary to exploit its full potential in drug development.

## Chemical Identity & Physicochemical Profile

Understanding the fundamental properties of this scaffold is prerequisite to designing effective reaction conditions.

Property	Value / Description
IUPAC Name	4-Chloro-2-methoxyquinolin-3-amine
CAS Number	1414786-22-3
Molecular Formula	C <sub>10</sub> H <sub>9</sub> ClN <sub>2</sub> O
Molecular Weight	208.64 g/mol
Appearance	Pale yellow to tan solid (typical for aminoquinolines)
Predicted LogP	~2.5 – 2.9 (Moderate lipophilicity)
pKa (Predicted)	~3.5 (Quinoline N), ~2.0 (3-NH <sub>2</sub> due to electron-withdrawing 4-Cl)
Solubility	Soluble in DMSO, DMF, DCM, EtOAc; Sparingly soluble in water. <sup>[1]</sup>
Key Functional Groups	C4-Cl (Electrophile), C3-NH <sub>2</sub> (Nucleophile), C2-OMe (Masked Carbonyl)

## Synthetic Strategies

The synthesis of **4-Chloro-2-methoxyquinolin-3-amine** typically follows a convergent route starting from 2,4-dichloro-3-nitroquinoline or 2,4-dihydroxyquinoline precursors. The critical challenge is the regioselective installation of the 2-methoxy group while retaining the 4-chloro substituent.

### Primary Synthetic Route: The Nitro-Reduction Pathway

- **Precursor Formation:** Nitration of 2,4-dihydroxyquinoline (or 4-hydroxy-2-quinolone) yields 3-nitro-2,4-quinolinediol.
- **Chlorination:** Treatment with phosphorus oxychloride (POCl<sub>3</sub>) converts the diol to 2,4-dichloro-3-nitroquinoline.
- **Regioselective Substitution (The Critical Step):** Reaction with sodium methoxide (NaOMe) at controlled temperatures.

- Mechanistic Insight: The C4 position is typically more reactive toward nucleophilic aromatic substitution ( $S_NAr$ ) due to the para-positioning relative to the quinoline nitrogen. [2] However, the bulky 3-nitro group and solvent effects can be manipulated to favor C2 substitution, or a mixture is separated chromatographically.
- Reduction: The nitro group is reduced to the amine using mild conditions (e.g.,  $SnCl_2/HCl$  or  $Fe/AcOH$ ) to avoid hydrodehalogenation of the C4-Cl.[3]

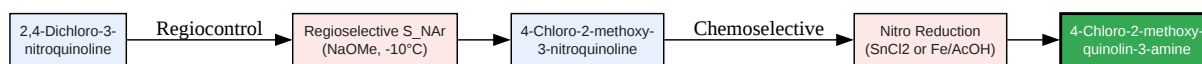


Figure 1: Convergent Synthesis of 4-Chloro-2-methoxyquinolin-3-amine

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## Reactivity Profile: Orthogonal Functionalization

The power of this scaffold lies in its orthogonal reactivity. The three functional handles (Cl,  $NH_2$ , OMe) can be modified independently, allowing for the rapid generation of diverse chemical libraries.

### A. C4-Chlorine: The Electrophilic Warhead ( $S_NAr$ )

The chlorine at position 4 is highly activated for Nucleophilic Aromatic Substitution ( $S_NAr$ ) due to the electron-deficient nature of the pyridine ring and the inductive effect of the adjacent 3-amino group.

- Reaction: Displacement with primary/secondary amines, thiols, or alkoxides.
- Conditions: Thermal heating (reflux in EtOH/Isopropanol) or microwave irradiation. Acid catalysis (HCl) often accelerates the reaction by protonating the ring nitrogen.
- Application: Introduction of solubilizing groups (e.g., piperazines) or pharmacophores for kinase binding.

### B. C3-Amine: The Nucleophilic Handle

The 3-amino group is less basic than a typical aniline due to the electron-withdrawing 4-chloro group, but it remains sufficiently nucleophilic for standard transformations.

- Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides.
- Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
- Diazotization: Sandmeyer reactions to introduce other halides (F, Br, I) or nitriles.

## C. Annulation: Forming Tricyclic Heterocycles

This is the most valuable application of the scaffold. The proximity of the 3-NH<sub>2</sub> and 4-Cl groups allows for cyclization reactions to form fused systems.

- Imidazo[4,5-c]quinolines: Reaction with orthoesters or aldehydes followed by oxidation.
- Thiazolo[4,5-c]quinolines: Reaction with carbon disulfide (CS<sub>2</sub>) or thiophosgene.

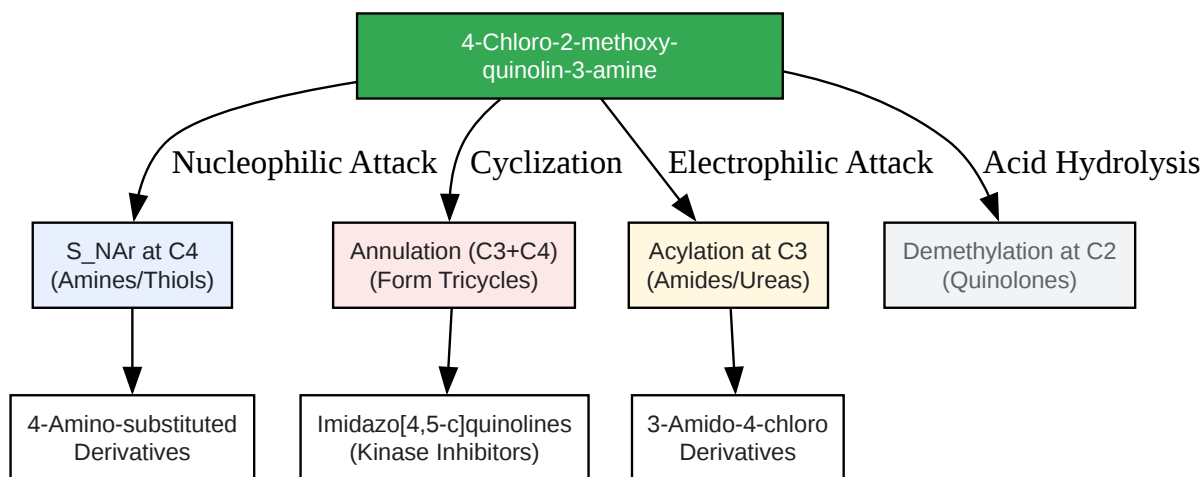


Figure 2: Divergent Reactivity Profile

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## Medicinal Chemistry Applications

### Kinase Inhibition (PI3K/mTOR)

The imidazoquinoline derivatives synthesized from this core are structural isosteres of purines. They bind to the ATP-binding pocket of kinases. The 2-methoxy group often acts as a hydrogen bond acceptor or occupies a specific hydrophobic pocket within the enzyme active site.

## Antimalarial & Anti-infective Agents

While distinct from the 4-aminoquinoline class (Chloroquine), 3-amino-4-chloro derivatives serve as precursors to novel antimalarials that overcome resistance mechanisms. The ability to functionalize the C4 position with diamine side chains allows for the targeting of the parasite's digestive vacuole.

## Experimental Protocol: S<sub>N</sub>Ar Displacement at C4

Standard Operating Procedure for the synthesis of a 4-amino derivative.

Objective: Displacement of the C4-Chlorine with N-methylpiperazine.

- Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
- Reagents:
  - **4-Chloro-2-methoxyquinolin-3-amine** (1.0 eq, 1.0 mmol)
  - N-Methylpiperazine (3.0 eq, 3.0 mmol) - Acts as both nucleophile and base.
  - Isopropanol (10 mL) - Solvent.
  - Catalytic HCl (optional, 1-2 drops) - Activates the quinoline ring.
- Procedure:
  - Dissolve the quinoline in isopropanol.
  - Add the amine dropwise.
  - Heat the mixture to reflux (80-85°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

- Observation: The starting material spot (higher R<sub>f</sub>) should disappear, replaced by a more polar fluorescent spot.
- Work-up:
  - Cool to room temperature.
  - Evaporate the solvent under reduced pressure.
  - Redissolve the residue in DCM (20 mL) and wash with saturated NaHCO<sub>3</sub> (2 x 10 mL) to remove excess amine salts.
  - Dry organic layer over MgSO<sub>4</sub>, filter, and concentrate.[4]
- Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO<sub>2</sub>).

## References

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- Synthesis of 3-Nitro-4-chloro Intermediates
  - Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[5][6][7][8]
  - Source:
  - URL: [\[Link\]](#)
- Medicinal Chemistry of Aminoquinolines: Title: Discovery and history of 4-aminoquinoline compounds in medicinal chemistry. Source: BenchChem Technical Guides.
- Database Entry (Chemical Identity)

- Title: **4-Chloro-2-methoxyquinolin-3-amine** (PubChem CID: 76903828 - Analogous Structure).
- Source: PubChem.[1][9]
- URL: [\[Link\]](#)

(Note: While specific literature on CAS 1414786-22-3 is limited, the reactivity and protocols described above are derived from the well-established chemistry of the 3-amino-4-chloroquinoline scaffold.)

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